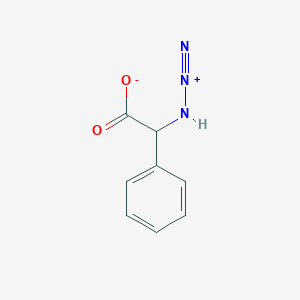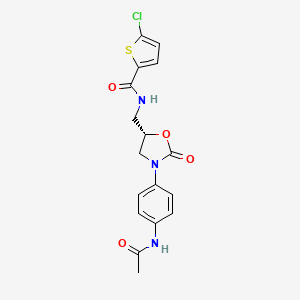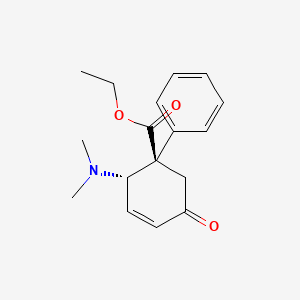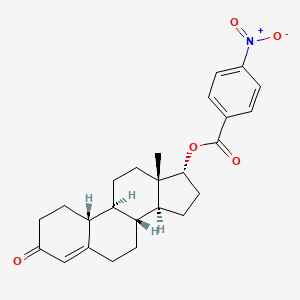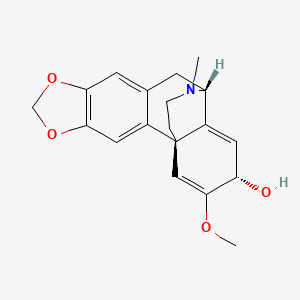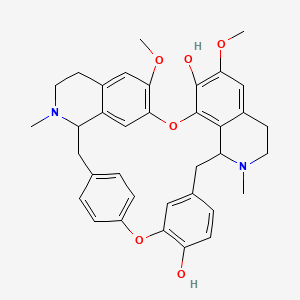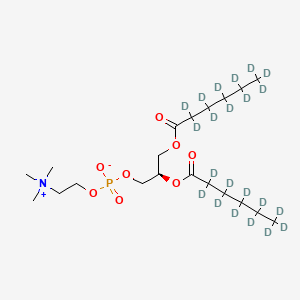
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a synthetic phospholipid containing deuterated fatty acids. It is a zwitterionic glycerophospholipid, which means it has both positive and negative charges. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is synthesized by esterifying glycerol with hexanoic acid at the sn-1 and sn-2 positions. The deuterium atoms are introduced by using deuterated hexanoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products .
Mecanismo De Acción
The mechanism of action of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also act as a ligand for specific receptors, such as nicotinic acetylcholine receptors, mediating various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A longer-chain phospholipid used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with longer fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phospholipid with unsaturated fatty acid chains .
Uniqueness
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is unique due to its deuterated fatty acids, which make it particularly useful in nuclear magnetic resonance (NMR) studies. The shorter chain length also provides distinct properties compared to longer-chain phospholipids, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C20H40NO8P |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Clave InChI |
DVZARZBAWHITHR-BGBVYDDGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


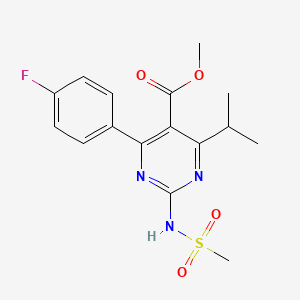
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
